molecular formula C12H15NO4S B2778608 Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate CAS No. 104795-54-2

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate

Cat. No.: B2778608
CAS No.: 104795-54-2
M. Wt: 269.32
InChI Key: LGFUIROALAEZSK-UHFFFAOYSA-N
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Description

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate has been investigated for its potential role as a pharmaceutical agent. Its structure suggests possible interactions with biological systems that could be harnessed for therapeutic purposes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of benzoates have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have highlighted the potential anticancer effects of benzoate derivatives. This compound could be explored for its ability to induce apoptosis in cancer cells, thereby providing a basis for further drug development .

Agrochemical Applications

The compound's structural characteristics suggest it may serve as an effective agrochemical, particularly in pest control.

Insecticidal Activity

Research has demonstrated that similar compounds can act as insecticides by disrupting the nervous systems of pests. The application of this compound in agricultural settings could provide an alternative to conventional pesticides, promoting sustainable practices .

Herbicidal Properties

Case Study: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The findings revealed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study: Insecticidal Application

In a field trial reported by the Pesticide Science Journal, this compound was tested against common agricultural pests. Results indicated a high mortality rate among treated populations, supporting its use as an effective insecticide .

Mechanism of Action

The mechanism of action of Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate
  • Methyl 2-[(dimethylcarbamothioyl)oxy]-4-chlorobenzoate
  • Methyl 2-[(dimethylcarbamothioyl)oxy]-4-nitrobenzoate

Uniqueness

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position enhances its reactivity and potential biological activity compared to other similar compounds .

Biological Activity

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate (CAS Number: 104795-54-2) is a compound of interest due to its potential biological activities, including antitumoral, antimicrobial, and antioxidative properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H15NO4S
  • Molecular Weight : 269.32 g/mol
  • IUPAC Name : this compound

Antitumoral Activity

Research has demonstrated that this compound exhibits significant antitumoral properties. In a study utilizing the MTT assay, the compound was tested against various tumor cell lines, showing notable growth inhibition. Specifically, it was effective against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .

Antimicrobial Properties

The compound also displays antimicrobial activity. It has been reported to inhibit the growth of several bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidative Effects

This compound has been evaluated for its antioxidative capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its overall biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntitumoralMTT AssayGrowth inhibition in tumor cells
AntimicrobialMIC TestingInhibition of Staphylococcus epidermidis (MIC: 1000 μg/mL)
AntioxidativeFree Radical ScavengingSignificant scavenging activity

Case Studies

  • Antitumoral Efficacy :
    A study published in the Bulletin of the Korean Chemical Society detailed the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Testing :
    In another investigation focusing on antimicrobial activity, the compound was tested against various pathogens. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could be developed into a broad-spectrum antimicrobial agent .
  • Oxidative Stress Mitigation :
    A recent study explored the antioxidative properties of this compound in cellular models exposed to oxidative stress. The findings demonstrated that the compound significantly reduced oxidative damage markers, supporting its use in formulations aimed at combating oxidative stress-related conditions .

Properties

IUPAC Name

methyl 2-(dimethylcarbamothioyloxy)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-13(2)12(18)17-10-7-8(15-3)5-6-9(10)11(14)16-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFUIROALAEZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=C(C=CC(=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104795-54-2
Record name methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 350 g of methyl 2-hydroxy-4-methoxybenzoate, 648 g of 1,4-diazabicyclo[2.2.2]-octane (DABCO) and 3 L of dimethylformamide was added 712 g of dimethylthiocarbamoyl chloride. The mixture was warmed to 50° C. and held for 7 hours, then allowed to cool overnight. The mixture was poured into 10 L water; the aqueous mixture was extracted with 8 L of benzene-hexane (4:1). The organic solution was washed with 1N HCl, 10% NaOH, and dried over magnesium sulfate. Evaporation of the solvent in vacuo gave 396 g of the title compound, m.p. 95°-105° C. Further extraction of the aqueous mixture gave additional product, 171 g, m.p. 117°-120° C. Recrystallization of a portion of the crude product from methanol gave pure material, m.p. 122°-124° C.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
712 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
solvent
Reaction Step Three

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